(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-methyl-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-methyl- is a complex organic compound known for its significant herbicidal properties. This compound belongs to the class of triazolopyrimidine sulfonamides, which are widely used in agriculture to control unwanted vegetation. The presence of multiple functional groups, including triazole, pyrimidine, sulfonamide, and methoxy groups, contributes to its unique chemical behavior and effectiveness.
Preparation Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-methyl- typically involves the reaction of substituted 1,2,4-triazolo(1,5-a)pyrimidine-2-sulfonyl halides with substituted N-trialkylsilylanilines in the presence of a base catalyst . This method is particularly useful for preparing derivatives with electron-withdrawing substituents on the aniline ring. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The presence of halides and methoxy groups allows for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other nucleophiles, forming new bonds and potentially new derivatives.
Properties
CAS No. |
144229-52-7 |
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Molecular Formula |
C14H13Cl2N5O3S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H13Cl2N5O3S/c1-7-4-5-9(15)12(11(7)16)20-25(22,23)14-18-13-17-8(2)6-10(24-3)21(13)19-14/h4-6,20H,1-3H3 |
InChI Key |
FYEBFYQUCZXUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)OC)Cl |
Origin of Product |
United States |
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